molecular formula C11H7BrClNO2 B6168351 methyl 8-bromo-6-chloroquinoline-2-carboxylate CAS No. 1592365-72-4

methyl 8-bromo-6-chloroquinoline-2-carboxylate

Cat. No.: B6168351
CAS No.: 1592365-72-4
M. Wt: 300.5
InChI Key:
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Description

Methyl 8-bromo-6-chloroquinoline-2-carboxylate is an organic compound belonging to the quinoline family It is characterized by the presence of bromine and chlorine atoms attached to the quinoline ring, along with a carboxylate ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 8-bromo-6-chloroquinoline-2-carboxylate typically involves the bromination and chlorination of quinoline derivatives, followed by esterification. One common method includes:

    Bromination: Starting with quinoline, bromine is introduced at the 8th position using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.

    Chlorination: Chlorine is introduced at the 6th position using reagents such as thionyl chloride or phosphorus pentachloride.

    Esterification: The carboxylic acid group at the 2nd position is esterified using methanol and a strong acid catalyst like sulfuric acid or hydrochloric acid.

Industrial Production Methods: Industrial production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated systems can be employed to ensure consistent production.

Types of Reactions:

    Substitution Reactions: The bromine and chlorine atoms can undergo nucleophilic substitution reactions, where they are replaced by other nucleophiles.

    Oxidation and Reduction: The quinoline ring can be subjected to oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by an aryl or vinyl group.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.

Major Products:

    Substitution Products: Various substituted quinoline derivatives.

    Oxidation Products: Quinoline N-oxides.

    Reduction Products: Reduced quinoline derivatives.

    Coupling Products: Biaryl or vinyl-quinoline derivatives.

Scientific Research Applications

Methyl 8-bromo-6-chloroquinoline-2-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.

    Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs).

    Biological Studies: It is employed in the study of enzyme inhibitors and receptor modulators.

    Chemical Synthesis: The compound is used as an intermediate in the synthesis of more complex molecules.

Mechanism of Action

The mechanism of action of methyl 8-bromo-6-chloroquinoline-2-carboxylate depends on its specific application. In medicinal chemistry, it may act by inhibiting enzymes or modulating receptors. The bromine and chlorine atoms, along with the quinoline ring, contribute to its binding affinity and specificity towards molecular targets. The carboxylate ester group can also influence its solubility and bioavailability.

Comparison with Similar Compounds

  • 8-Bromo-2-chloroquinoline
  • 8-Bromo-4-chloroquinoline
  • 7-Bromo-2-chloroquinoline
  • 4-Bromo-8-chloroquinoline

Comparison: Methyl 8-bromo-6-chloroquinoline-2-carboxylate is unique due to the specific positions of the bromine and chlorine atoms, as well as the presence of the carboxylate ester group. This structural arrangement can result in different reactivity and biological activity compared to other similar compounds. For example, the position of the halogen atoms can influence the compound’s ability to participate in substitution reactions and its binding affinity to biological targets.

Properties

CAS No.

1592365-72-4

Molecular Formula

C11H7BrClNO2

Molecular Weight

300.5

Purity

95

Origin of Product

United States

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